molecular formula C17H24ClN3O2 B3006215 4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride CAS No. 2418726-87-9

4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride

Cat. No. B3006215
CAS RN: 2418726-87-9
M. Wt: 337.85
InChI Key: JJPSOMKHSGKZQQ-UHFFFAOYSA-N
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Description

4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3O2 and its molecular weight is 337.85. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacology

The compound has been identified as a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a receptor involved in modulating brain functions, and agonists for this receptor can have therapeutic applications in treating psychotic disorders such as schizophrenia. The compound’s efficacy was tested in vivo using a dopamine transporter knockout (DAT-KO) rat model, which is a model for dopamine-dependent hyperlocomotion, a symptom observed in psychotic disorders .

Schizophrenia Treatment

In the context of schizophrenia, EN300-26675202 has shown promise as a potential novel treatment option. It has demonstrated a dose-dependent reduction in hyperlocomotion in DAT-KO rats, suggesting its potential to mitigate symptoms associated with increased dopaminergic function .

Antipsychotic Research

As an antipsychotic, this compound could offer a new approach to treating conditions with dysregulated biogenic amine systems. Its role as a TAAR1 agonist means it could help regulate neurotransmitter systems implicated in psychotic disorders .

Molecular Modeling

The compound’s interaction with TAAR1 has been corroborated by molecular modeling against the crystal structure of TAAR1. This suggests its utility in the field of computational drug design, where it can serve as a lead compound for developing new therapeutics .

Biogenic Amine Mimetics

The compound’s structure allows it to mimic biogenic amines, which are organic compounds that play a role as neurotransmitters. This property could be harnessed for the development of drugs that target various neurological pathways .

Dopamine Transporter Knockout Rats

The use of EN300-26675202 in DAT-KO rats provides a valuable tool for studying the effects of increased dopaminergic function and for screening potential therapeutic agents for related disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of analogs based on the 4-(2-aminoethyl)piperidine core has led to several SAR generalizations. These findings are significant for medicinal chemistry, providing insights into the design of more potent and selective TAAR1 agonists .

Lead Compound for Preclinical Characterization

EN300-26675202: represents a viable lead for further preclinical characterization. Its in vivo efficacy in animal models positions it as a promising candidate for the next stages of drug development .

properties

IUPAC Name

4-[2-(2-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2.ClH/c18-9-8-12-5-3-4-10-20(12)17(22)15-11-19-16(21)14-7-2-1-6-13(14)15;/h1-2,6-7,12,15H,3-5,8-11,18H2,(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPSOMKHSGKZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN)C(=O)C2CNC(=O)C3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride

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